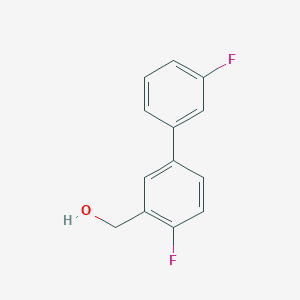
(3',4-Difluorobiphenyl-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3',4-Difluorobiphenyl-3-yl)methanol is a useful research compound. Its molecular formula is C13H10F2O and its molecular weight is 220.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3',4-Difluorobiphenyl-3-yl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its synthesis, mechanisms of action, and biological activities, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound features a biphenyl structure with two fluorine substituents at the 3' and 4' positions and a hydroxymethyl group at the 3-position. The synthesis typically involves:
- Starting Materials : Biphenyl derivatives with fluorine substituents.
- Reagents : Common reagents include boron trifluoride etherate for electrophilic aromatic substitution and various reducing agents for hydroxymethylation.
- Yield : The synthesis can yield varying amounts depending on the reaction conditions, often achieving yields of over 60% under optimized conditions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
A study highlighted that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that this compound activates caspase pathways, leading to programmed cell death .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : It may bind to cellular receptors, affecting signal transduction pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against S. aureus and E. coli. The results indicated a strong bactericidal effect with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cancer Cell Line Studies
In another study, the compound was tested on HeLa cells to assess its cytotoxicity. The results showed a dose-dependent decrease in cell viability with IC50 values around 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2',4'-Difluorobiphenyl) | Fluorine at different positions | Moderate antibacterial activity |
| (4'-Fluorobiphenyl) | Single fluorine substitution | Lower anticancer potency |
| (3-Amino-4'-fluoro-biphenyl) | Amino group addition | Enhanced enzyme inhibition |
属性
IUPAC Name |
[2-fluoro-5-(3-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRVAFWMRHGJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














